

Synthetic Peptide Library for ESAT-6 Epitope Mapping: Application Notes and Protocols

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Compound of Interest

Compound Name: ESAT6 Epitope

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Introduction

The Early Secreted Antigenic Target 6 kDa (ESAT-6) of *Mycobacterium tuberculosis* is a critical virulence factor and a potent T-cell antigen, making it a key target for the development of novel diagnostics, subunit vaccines, and immunotherapeutics for tuberculosis. Epitope mapping of ESAT-6 is essential for identifying the specific peptide sequences that elicit robust and protective immune responses. Synthetic peptide libraries, comprising overlapping or truncated peptides spanning the entire ESAT-6 protein sequence, offer a powerful and systematic approach for high-throughput epitope discovery and characterization.

These application notes provide a comprehensive overview and detailed protocols for utilizing synthetic peptide libraries to map T-cell epitopes of ESAT-6. The methodologies described herein are designed to guide researchers in identifying immunodominant and subdominant epitopes by assessing their binding affinity to Major Histocompatibility Complex (MHC) molecules and their ability to activate antigen-specific T-cells.

Data Presentation: T-Cell Responses to ESAT-6 Peptide Library

The following tables summarize quantitative data from studies that have utilized synthetic peptide libraries to map T-cell epitopes within ESAT-6. These data highlight the immunogenicity of different peptide regions, as measured by interferon-gamma (IFN- γ) production and T-cell proliferation.

Table 1: IFN- γ Response to Overlapping ESAT-6 Peptides in Tuberculosis Patients and Household Contacts

Peptide	Sequence (Amino Acid Position)	Mean Stimulation Index (SI) in TB Patients	Mean Stimulation Index (SI) in HHC	Mean IFN- γ (pg/mL) in TB Patients	Mean IFN- γ (pg/mL) in HHC
P1	MTEQQWNF AGIEAAA (1-15)	2.5	4.2	150	350
P4	AASAQGNV TSIHSL (22-36)	1.8	2.1	80	120
P6	IHSLLDGK QSLTKL (32-46)	2.1	2.8	110	200
P8	QSLTKLAAA WGGSGS (42-56)	3.0	5.5	250	500
P20	GSEGQNDQ EPSQPTQ (81-95)	2.8	4.8	200	420

Data adapted from a study on T-cell responses to ESAT-6 peptides. The Stimulation Index (SI) is a measure of T-cell proliferation in response to a specific antigen. HHC: Healthy Household

Contacts.

Table 2: Frequency of Cytokine-Producing CD4+ T-cells in Response to an ESAT-6/CFP-10 Peptide Pool in Individuals with Latent Tuberculosis Infection

Cytokine	Median Frequency of Responding CD4+ T-cells (%)	Interquartile Range (IQR)
IFN- γ	0.09	0.03 - 0.22
IL-2	0.06	0.02 - 0.15
TNF- α	0.07	0.02 - 0.18
IL-17	0.01	0.00 - 0.03

Data represents the percentage of total CD4+ T-cells producing the specified cytokine upon stimulation with a pool of peptides from ESAT-6 and CFP-10.

Experimental Protocols

Protocol 1: MHC Class II-Peptide Binding Assay by Fluorescence Polarization

This protocol describes a competition assay to measure the binding affinity of synthetic ESAT-6 peptides to purified MHC class II molecules.

Materials:

- Purified, soluble recombinant MHC class II molecules (e.g., HLA-DR)
- Fluorescence-labeled probe peptide with known high affinity for the MHC class II molecule
- Synthetic ESAT-6 overlapping peptide library
- Binding buffer (e.g., pH 5.5 citrate buffer)
- Protease inhibitor cocktail

- 96-well black, flat-bottom plates
- Fluorescence polarization plate reader

Procedure:

- Prepare a serial dilution of the unlabeled ESAT-6 competitor peptides in binding buffer. The starting concentration is typically 20 μM .
- In a 96-well plate, prepare reaction mixtures containing a fixed concentration of MHC class II molecules (e.g., 100 nM) and the fluorescently labeled probe peptide (e.g., 25 nM).
- Add the serially diluted ESAT-6 peptides to the wells. Include control wells with no competitor peptide (for maximum binding) and wells with only the labeled peptide (for minimum binding).
- Incubate the plate at 37°C for 72 hours in a humidified incubator.[1]
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percentage of inhibition for each competitor peptide concentration.
- Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the probe peptide binding).[1][2]

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN- γ Secretion

This protocol is for quantifying the frequency of ESAT-6-specific IFN- γ -secreting T-cells.

Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody

- Streptavidin-Alkaline Phosphatase (ALP)
- BCIP/NBT substrate
- Peripheral Blood Mononuclear Cells (PBMCs) isolated from subjects
- Synthetic ESAT-6 overlapping peptide library
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phytohemagglutinin (PHA) as a positive control
- Culture medium as a negative control

Procedure:

- Coat the ELISpot plate with anti-human IFN- γ capture antibody overnight at 4°C.
- Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
- Prepare a cell suspension of PBMCs at a concentration of 2.5×10^6 cells/mL in complete RPMI medium.
- Add 100 μ L of the cell suspension (2.5×10^5 PBMCs) to each well.[3]
- Add 50 μ L of each ESAT-6 peptide (final concentration of 5-10 μ g/mL), PHA (positive control), or medium (negative control) to the respective wells.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[4]
- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-human IFN- γ detection antibody and incubate for 2 hours at room temperature.

- Wash the plate with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
- Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the multiparametric analysis of ESAT-6-specific T-cells, identifying their phenotype and cytokine production profile at a single-cell level.

Materials:

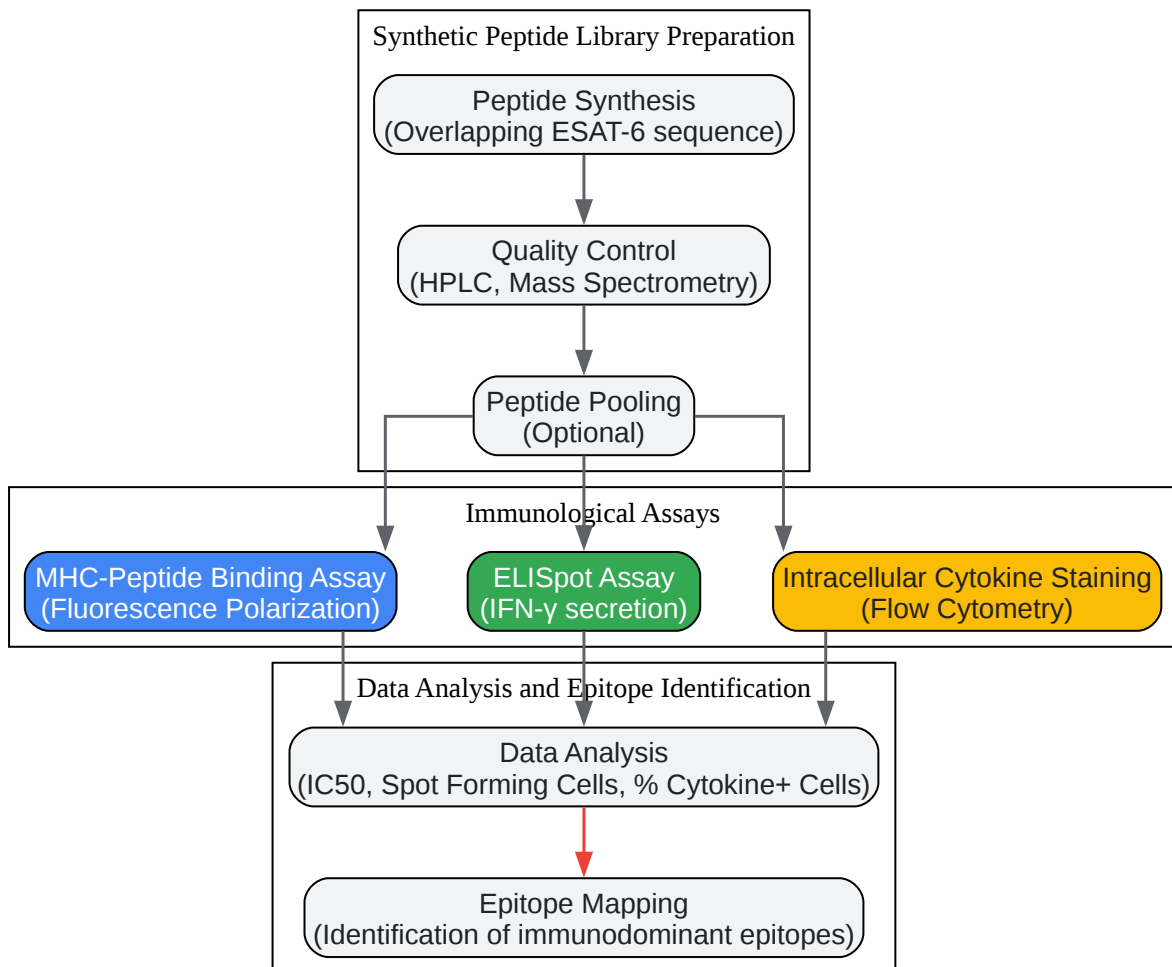
- PBMCs isolated from subjects
- Synthetic ESAT-6 overlapping peptide library
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2)
- Fixation/Permeabilization buffer
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

Procedure:

- Resuspend PBMCs in complete RPMI medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Add 1 mL of the cell suspension to FACS tubes.

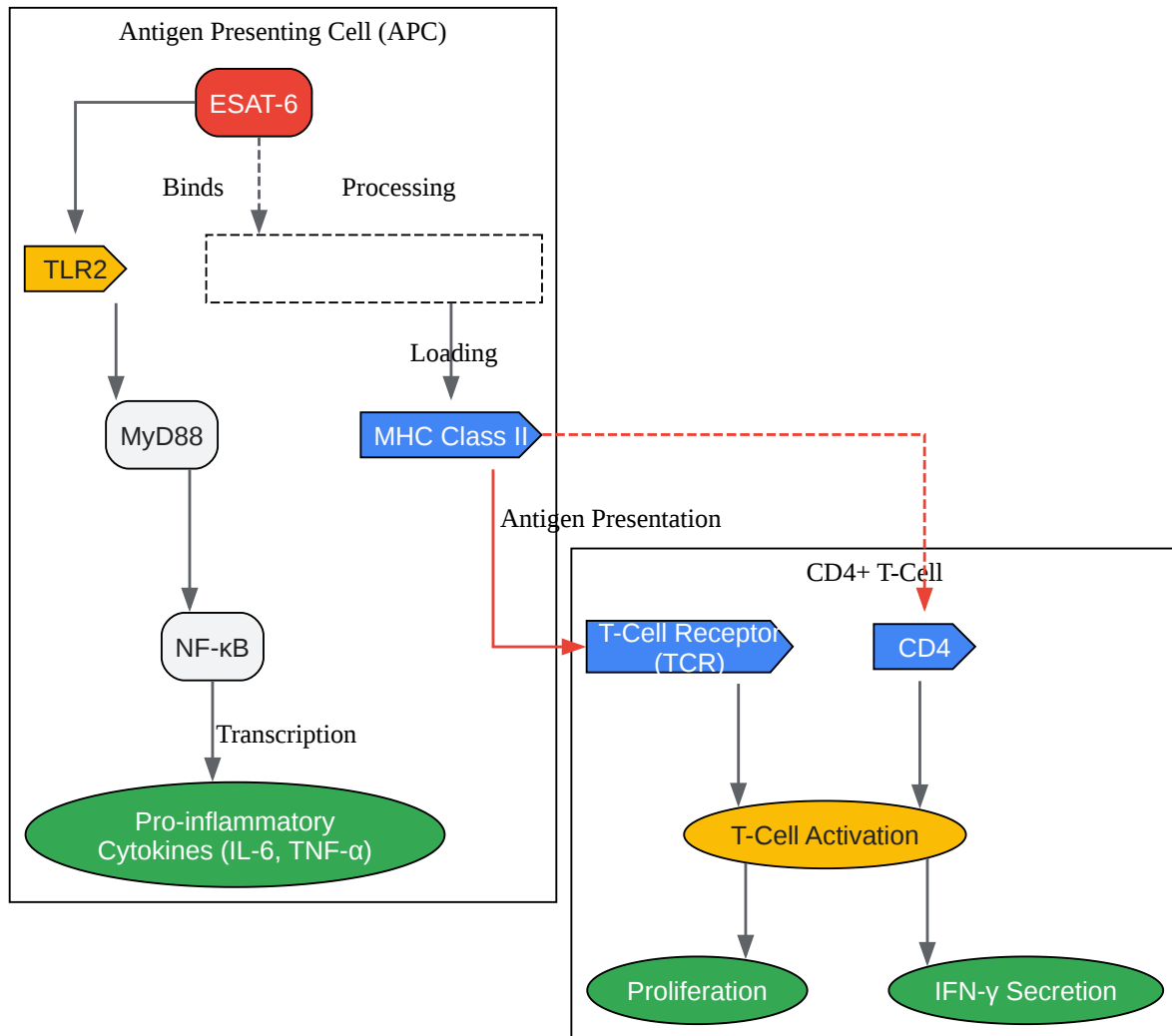
- Add the ESAT-6 peptides (final concentration of 1-2 $\mu\text{g}/\text{mL}$ per peptide), positive control (e.g., Staphylococcal enterotoxin B), or negative control (e.g., DMSO).
- Incubate for 2 hours at 37°C in a 5% CO₂ incubator.
- Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.[5]
- Wash the cells with PBS.
- Stain for surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
- Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Stain for intracellular cytokines by incubating the cells with a cocktail of fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN- γ , anti-TNF- α , anti-IL-2) for 30 minutes at room temperature in the dark.
- Wash the cells and resuspend them in FACS buffer.
- Acquire the data on a flow cytometer and analyze the results using appropriate software.

Visualizations



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Caption: Experimental workflow for ESAT-6 epitope mapping.



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